molecular formula C11H13N3 B1613045 1,4-Diméthyl-1,2,3,4-tétrahydroquinoxaline-6-carbonitrile CAS No. 857283-87-5

1,4-Diméthyl-1,2,3,4-tétrahydroquinoxaline-6-carbonitrile

Numéro de catalogue: B1613045
Numéro CAS: 857283-87-5
Poids moléculaire: 187.24 g/mol
Clé InChI: NBANRNWRIHAGBJ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

“1,4-Dimethyl-1,2,3,4-tetrahydroquinoxaline-6-carbonitrile” is a chemical compound with the molecular formula C11H13N3 . It is related to the compound “1,4-Dimethyl-1,2,3,4-tetrahydroquinoxaline-6-carbaldehyde”, which has a similar structure .


Synthesis Analysis

The synthesis of related compounds has been described in the literature . For example, a new set of compounds bearing the 1,4-dimethyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide scaffold has been synthesized .


Molecular Structure Analysis

The molecular structure of “1,4-Dimethyl-1,2,3,4-tetrahydroquinoxaline-6-carbonitrile” can be analyzed based on its molecular formula C11H13N3 . Related compounds such as “1,4-Dimethyl-1,2,3,4-tetrahydroquinoxaline-6-carbaldehyde” have been structurally characterized .


Physical and Chemical Properties Analysis

The physical and chemical properties of “1,4-Dimethyl-1,2,3,4-tetrahydroquinoxaline-6-carbonitrile” can be inferred from its molecular formula C11H13N3 . For instance, it has a molecular weight of 190.24 g/mol . Other computed properties include a XLogP3-AA of 1.4, a topological polar surface area of 23.6 Ų, and a complexity of 219 .

Applications De Recherche Scientifique

Inhibition de la DPP-4 pour le traitement du diabète

L’une des principales applications des dérivés de la quinoxaline est leur rôle d’inhibiteurs de la dipeptidyl peptidase-IV (DPP-4). Ces composés ont été étudiés pour leur potentiel à agir comme agents hypoglycémiques, essentiels dans le traitement du diabète de type 2 (DT2). L’inhibition de l’enzyme DPP-4 contribue à prolonger l’activité des hormones incrétines, stimulant ainsi la sécrétion d’insuline et réduisant les niveaux de glucose dans le sang .

Agents hypoglycémiques

Les composés de la quinoxaline, y compris le 1,4-Diméthyl-1,2,3,4-tétrahydroquinoxaline-6-carbonitrile, ont été évalués pour leurs effets hypoglycémiques in vivo. Cette application est particulièrement importante compte tenu de la prévalence mondiale du diabète et du besoin de traitements efficaces. La capacité des composés à induire l’hypoglycémie peut conduire à de nouvelles stratégies thérapeutiques pour la gestion du diabète .

Docking et dynamique moléculaire

Ces composés ont également fait l’objet d’études de docking moléculaire, qui ont démontré leur liaison efficace au sein du site actif de l’enzyme DPP-4. Les études de dynamique moléculaire montrent en outre la stabilité de ces composés au sein du site actif de l’enzyme, suggérant leur potentiel en tant qu’inhibiteurs efficaces de la DPP-4 .

Études de pharmacocinétique et de biodistribution

Le profil pharmacocinétique des dérivés de la quinoxaline, y compris leur biodistribution, est un autre domaine d’application. La compréhension de la manière dont ces composés se distribuent dans l’organisme peut éclairer les méthodes de dosage et d’administration à des fins thérapeutiques. Par exemple, des composés radiomarqués ont été utilisés pour étudier le schéma de biodistribution, qui cible la protéine DPP-4 sécrétée dans les organes viscéraux .

Examen de la toxicité aiguë

La sécurité est primordiale dans le développement de médicaments, et les composés de la quinoxaline ont été examinés pour leur toxicité aiguë. Cette recherche est essentielle pour confirmer le profil de sécurité des nouveaux agents hypoglycémiques avant qu’ils ne puissent être considérés pour des essais cliniques ou une utilisation thérapeutique .

Études de relation structure-activité quantique (QSAR)

Les études QSAR sont menées pour prédire l’activité des composés en fonction de leur structure chimique. Pour les dérivés de la quinoxaline, ces études aident à comprendre la relation entre la structure et l’activité hypoglycémique, ce qui est crucial pour la conception d’inhibiteurs de la DPP-4 plus efficaces .

Évaluation de la biodisponibilité orale

La biodisponibilité orale de ces composés est évaluée pour garantir une absorption efficace lors de l’administration orale. Ceci est important pour la conformité du patient et la praticabilité du régime de traitement. Les composés qui obéissent à la règle des cinq de Lipinski sont considérés comme ayant une bonne biodisponibilité orale .

Commutation de fluorescence « OFF–ON »

Les dérivés de la quinoxaline ont des applications potentielles dans le développement de commutateurs moléculaires fluorescents. Ces commutateurs peuvent être utilisés pour la détermination des protons, où les propriétés de fluorescence du composé changent en réponse aux protons. De telles applications sont précieuses dans les dispositifs de détection et de commutation .

Orientations Futures

The future directions for “1,4-Dimethyl-1,2,3,4-tetrahydroquinoxaline-6-carbonitrile” could involve further exploration of its potential biological activities, given the promising results observed with related compounds . For instance, further studies could investigate its potential as a DPP-4 inhibitor or hypoglycemic agent .

Mécanisme D'action

Target of Action

The primary target of 1,4-Dimethyl-1,2,3,4-tetrahydroquinoxaline-6-carbonitrile is AMP deaminase 2 (AMPD2) . AMPD2 plays a crucial role in energy homeostasis and immuno-oncology . Another target is dipeptidyl peptidase-IV (DPP-4) , which is involved in glucose metabolism and is a target for diabetes treatment .

Mode of Action

This compound exhibits a novel mechanism of action that changes the substrate pocket to prevent AMP from binding . This allosteric modulation results in the inhibition of AMPD2 . For DPP-4, the compound fits nicely in the active pocket of DPP-4, leading to its inhibition .

Biochemical Pathways

The inhibition of AMPD2 and DPP-4 affects several biochemical pathways. AMPD2 is involved in the purine nucleotide cycle, which is crucial for maintaining energy homeostasis . DPP-4 inhibition increases the levels of incretin hormones, enhancing the secretion of insulin, inhibiting glucagon release, and thereby reducing blood glucose levels .

Pharmacokinetics

Related compounds in this chemical series have been shown to exhibit potent inhibitory activity of ampd2 in ex vivo evaluation of mouse liver .

Result of Action

The inhibition of AMPD2 and DPP-4 by 1,4-Dimethyl-1,2,3,4-tetrahydroquinoxaline-6-carbonitrile leads to changes at the molecular and cellular levels. The allosteric modulation of AMPD2 can affect energy homeostasis . The inhibition of DPP-4 leads to increased insulin secretion and reduced blood glucose levels, which can be beneficial in the treatment of diabetes .

Analyse Biochimique

Biochemical Properties

1,4-Dimethyl-1,2,3,4-tetrahydroquinoxaline-6-carbonitrile plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit dipeptidyl peptidase-IV (DPP-4), an enzyme involved in glucose metabolism . The interaction between 1,4-Dimethyl-1,2,3,4-tetrahydroquinoxaline-6-carbonitrile and DPP-4 involves binding to the active site of the enzyme, thereby preventing its activity. This inhibition can lead to increased levels of incretin hormones, which in turn stimulate insulin secretion and lower blood glucose levels.

Cellular Effects

1,4-Dimethyl-1,2,3,4-tetrahydroquinoxaline-6-carbonitrile affects various types of cells and cellular processes. In particular, it influences cell signaling pathways, gene expression, and cellular metabolism. For example, the inhibition of DPP-4 by 1,4-Dimethyl-1,2,3,4-tetrahydroquinoxaline-6-carbonitrile can enhance insulin signaling pathways, leading to improved glucose uptake by cells . Additionally, this compound may affect the expression of genes involved in glucose metabolism, further contributing to its hypoglycemic effects.

Molecular Mechanism

The molecular mechanism of action of 1,4-Dimethyl-1,2,3,4-tetrahydroquinoxaline-6-carbonitrile involves its interaction with specific biomolecules. As mentioned earlier, it inhibits DPP-4 by binding to its active site . This binding prevents the enzyme from cleaving incretin hormones, thereby prolonging their activity. The prolonged activity of incretin hormones leads to increased insulin secretion and improved glucose homeostasis. Additionally, 1,4-Dimethyl-1,2,3,4-tetrahydroquinoxaline-6-carbonitrile may interact with other enzymes and proteins, contributing to its overall biochemical effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1,4-Dimethyl-1,2,3,4-tetrahydroquinoxaline-6-carbonitrile can change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions. Its degradation products and long-term effects on cellular function are still under investigation. In vitro and in vivo studies have indicated that prolonged exposure to 1,4-Dimethyl-1,2,3,4-tetrahydroquinoxaline-6-carbonitrile may lead to sustained inhibition of DPP-4 and other related enzymes, resulting in long-term hypoglycemic effects.

Dosage Effects in Animal Models

The effects of 1,4-Dimethyl-1,2,3,4-tetrahydroquinoxaline-6-carbonitrile vary with different dosages in animal models. At lower doses, this compound effectively inhibits DPP-4 and improves glucose metabolism without causing significant adverse effects . At higher doses, it may exhibit toxic effects, including potential damage to liver and kidney tissues. Threshold effects have been observed, where the hypoglycemic effects plateau at certain dosages, indicating a saturation point for DPP-4 inhibition.

Metabolic Pathways

1,4-Dimethyl-1,2,3,4-tetrahydroquinoxaline-6-carbonitrile is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate glucose metabolism . The inhibition of DPP-4 by this compound leads to increased levels of incretin hormones, which enhance insulin secretion and glucose uptake. Additionally, 1,4-Dimethyl-1,2,3,4-tetrahydroquinoxaline-6-carbonitrile may affect other metabolic pathways, including those involved in lipid metabolism and energy homeostasis.

Transport and Distribution

The transport and distribution of 1,4-Dimethyl-1,2,3,4-tetrahydroquinoxaline-6-carbonitrile within cells and tissues are crucial for its biochemical effects. This compound is likely transported across cell membranes via specific transporters or passive diffusion . Once inside the cells, it may bind to intracellular proteins and enzymes, influencing its localization and accumulation. The distribution of 1,4-Dimethyl-1,2,3,4-tetrahydroquinoxaline-6-carbonitrile within tissues can affect its overall efficacy and potential side effects.

Subcellular Localization

The subcellular localization of 1,4-Dimethyl-1,2,3,4-tetrahydroquinoxaline-6-carbonitrile is essential for its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the cytoplasm or nucleus, where it can interact with enzymes and proteins involved in glucose metabolism. The subcellular localization of 1,4-Dimethyl-1,2,3,4-tetrahydroquinoxaline-6-carbonitrile can influence its overall biochemical effects and therapeutic potential.

Propriétés

IUPAC Name

1,4-dimethyl-2,3-dihydroquinoxaline-6-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3/c1-13-5-6-14(2)11-7-9(8-12)3-4-10(11)13/h3-4,7H,5-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBANRNWRIHAGBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(C2=C1C=CC(=C2)C#N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10640198
Record name 1,4-Dimethyl-1,2,3,4-tetrahydroquinoxaline-6-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10640198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

857283-87-5
Record name 1,4-Dimethyl-1,2,3,4-tetrahydroquinoxaline-6-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10640198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,4-Dimethyl-1,2,3,4-tetrahydroquinoxaline-6-carbonitrile
Reactant of Route 2
Reactant of Route 2
1,4-Dimethyl-1,2,3,4-tetrahydroquinoxaline-6-carbonitrile
Reactant of Route 3
1,4-Dimethyl-1,2,3,4-tetrahydroquinoxaline-6-carbonitrile
Reactant of Route 4
1,4-Dimethyl-1,2,3,4-tetrahydroquinoxaline-6-carbonitrile
Reactant of Route 5
1,4-Dimethyl-1,2,3,4-tetrahydroquinoxaline-6-carbonitrile
Reactant of Route 6
1,4-Dimethyl-1,2,3,4-tetrahydroquinoxaline-6-carbonitrile

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.